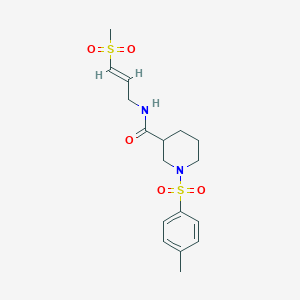![molecular formula C22H21N5O2S B2936708 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 896315-91-6](/img/structure/B2936708.png)
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agent
The presence of the 1,2,4-triazole moiety is known for its antibacterial properties. This compound could be explored as a potential antibacterial agent, especially targeting resistant strains of bacteria. The molecular docking studies can be conducted to understand its binding affinity towards bacterial enzymes .
Antitubercular Activity
Given the increasing incidence of tuberculosis and the challenge of drug-resistant strains, this compound’s antitubercular activity could be significant. It may inhibit the synthesis of mycolic acid, which is essential for the mycobacterial cell wall .
Enzyme Inhibition
The compound could act as an inhibitor for enzymes like enoyl ACP reductase and DHFR, which are critical in fatty acid synthesis and nucleotide biosynthesis, respectively. This makes it a candidate for study in the development of new therapeutic drugs .
Propriétés
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-25(17-10-4-3-5-11-17)20(28)16-30-22-24-23-21(27(22)26-14-8-9-15-26)18-12-6-7-13-19(18)29-2/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZMPSRKRPRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2936625.png)
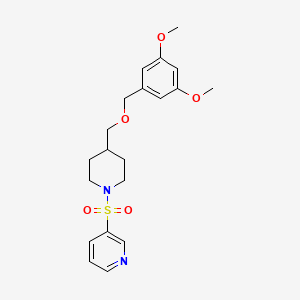
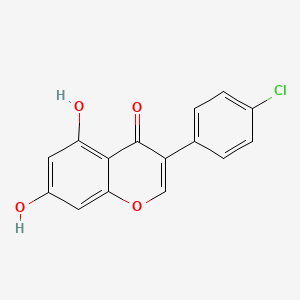
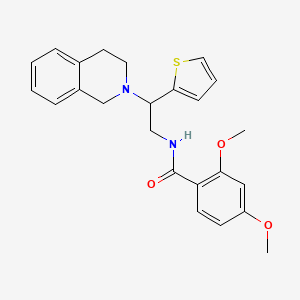
![N-[(1-Methylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936631.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)
![tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2936634.png)
![3-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2936638.png)

![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)
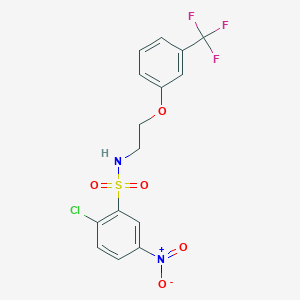
![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)
![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)
